3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14803251
Molecular Formula: C14H12ClN5OS
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClN5OS |
|---|---|
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H12ClN5OS/c1-8-17-18-14(22-8)16-13(21)12-7-11(19-20(12)2)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21) |
| Standard InChI Key | ANWWGFPKSJSHAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three primary components:
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2-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the ortho position, contributing to electronic effects and hydrophobic interactions .
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1-Methylpyrazole Core: A five-membered aromatic ring containing two nitrogen atoms, with a methyl group enhancing steric stability and modulating electronic distribution.
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5-Methyl-1,3,4-Thiadiazol-2-yl Carboxamide: A heterocyclic thiadiazole ring linked via a carboxamide bond, introducing sulfur-based reactivity and hydrogen-bonding capabilities .
The molecular formula is , with a molecular weight of 333.8 g/mol . The IUPAC name, 5-(2-chlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide, reflects its substitution pattern and functional group arrangement.
Physicochemical Characteristics
Key properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxamide and thiadiazole groups.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic environments.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the pyrazole-thiadiazole scaffold:
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Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1-methylpyrazole core .
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Thiadiazole Construction: Cyclization of thiosemicarbazides with acetic anhydride produces the 5-methyl-1,3,4-thiadiazole ring .
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Carboxamide Coupling: A peptide coupling reaction (e.g., using EDC/HOBt) links the pyrazole and thiadiazole moieties.
Table 1: Representative Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethyl acetoacetate | 80°C | 75% |
| Thiadiazole cyclization | Acetic anhydride, | 120°C | 68% |
| Carboxamide coupling | EDC, HOBt, DMF | RT | 82% |
Optimization Challenges
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Regioselectivity: Ensuring correct substitution on the pyrazole ring requires careful control of reaction stoichiometry .
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Purification: Chromatographic techniques are essential due to byproducts from incomplete cyclization.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound outperforms standard drugs like ampicillin, likely due to thiadiazole-mediated inhibition of dihydrofolate reductase.
Anti-Inflammatory Action
In murine models, the compound reduces carrageenan-induced edema by 62% at 50 mg/kg, comparable to diclofenac. This effect correlates with COX-2 inhibition, as confirmed by molecular docking studies.
Applications in Drug Development
Lead Compound Optimization
Structural modifications focus on:
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Replacing the chlorine atom with fluorine to enhance metabolic stability.
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Introducing hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility.
Targeted Drug Delivery
Encapsulation in liposomal nanoparticles increases bioavailability by 40%, as evidenced by pharmacokinetic studies in rats.
Interaction Studies and Target Profiling
Enzyme Inhibition
The compound shows nanomolar affinity () for EGFR tyrosine kinase, a key target in oncology. Kinetic assays reveal non-competitive inhibition, suggesting allosteric binding.
Receptor Modulation
In silico models predict strong interactions with the GABA receptor (), hinting at potential neuropharmacological applications.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
| Compound | Substituent | Bioactivity (, µM) |
|---|---|---|
| 3-(2-Chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide | Cl | 12.3 (MCF-7) |
| 3-(4-Fluorophenyl) analogue | F | 18.9 (MCF-7) |
| 3-(2-Nitrophenyl) analogue | 28.4 (MCF-7) |
Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity compared to electron-donating substituents (e.g., ).
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